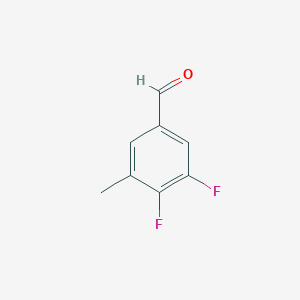

3,4-Difluoro-5-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

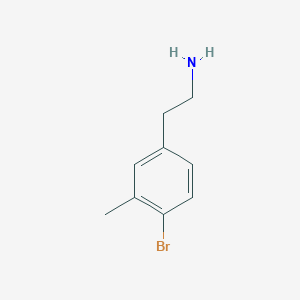

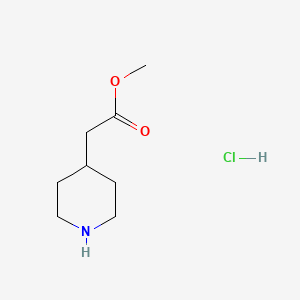

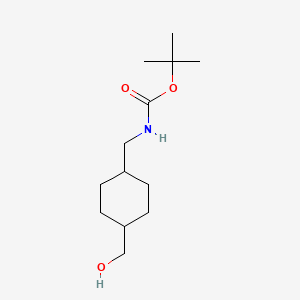

3,4-Difluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It has a molecular weight of 156.13 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3,4-Difluoro-5-methylbenzaldehyde is 1S/C8H6F2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms and one methyl group attached to it, along with an aldehyde group.Physical And Chemical Properties Analysis

3,4-Difluoro-5-methylbenzaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis Applications

3,4-Difluoro-5-methylbenzaldehyde has been utilized in various synthesis applications. It plays a role in the synthesis of fluorinated benzaldehydes used in the Wittig synthesis of fluoro-substituted stilbenes, contributing to the development of anticancer analogues of combretastatins (Lawrence et al., 2003). Additionally, it is involved in the synthesis of hyper-cross-linked microporous polyaminal networks for adsorption of gases like CO2, indicating its potential in environmental applications (Li et al., 2016).

Analytical and Spectroscopic Studies

In the field of analytical chemistry and spectroscopy, 3,4-Difluoro-5-methylbenzaldehyde has been a subject of interest. Its structural isomers have been investigated using matrix-isolation infrared spectroscopy, contributing to our understanding of photo-induced rotational isomerism (Itoh et al., 2011). This kind of research aids in the understanding of molecular structures and their behaviors under different conditions.

Catalysis and Chemical Reactions

This compound is also significant in catalysis and chemical reaction studies. For instance, it's used in the oxidation of benzylic alcohols to aromatic aldehydes, a process that finds applications in the synthesis of various organic compounds (Wu et al., 2016). Such research is crucial in developing more efficient and environmentally friendly chemical processes.

Material Science

In material science, derivatives of 3,4-Difluoro-5-methylbenzaldehyde have been explored for their potential in creating novel materials. Research in this area focuses on developing materials with specific properties, such as increased surface area for gas adsorption or tailored pore sizes, which can have significant implications in various industries (Guiyang et al., 2016).

Biomedical Applications

There's also research interest in the biomedical field, particularly in the development of compounds for regulating inflammatory diseases, as seen in the synthesis of complex molecules involving derivatives of 3,4-Difluoro-5-methylbenzaldehyde (Ryzhkova et al., 2020). Such studies are vital for advancing medical science and developing new therapeutic agents.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3,4-Difluoro-5-methylbenzaldehyde are currently unknown. This compound is often used as a building block in organic synthesis

Biochemical Pathways

It has been used in the synthesis of various organic compounds , suggesting that it could potentially influence a wide range of biochemical pathways depending on the context of its use.

Propiedades

IUPAC Name |

3,4-difluoro-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJHDXILRBVZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602593 |

Source

|

| Record name | 3,4-Difluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017778-64-1 |

Source

|

| Record name | 3,4-Difluoro-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)